molecular formula C10H5ClO3 B1246918 Coumarin-3-carboxylic acid chloride CAS No. 3757-06-0

Coumarin-3-carboxylic acid chloride

Cat. No.: B1246918
CAS No.: 3757-06-0
M. Wt: 208.6 g/mol
InChI Key: IVEOLEMGKYWBTC-UHFFFAOYSA-N
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Description

Coumarin-3-carboxylic acid chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiation Dosimetry

Coumarin-3-carboxylic acid chloride demonstrates significant potential in radiation dosimetry. The compound, when in aqueous solutions, converts upon irradiation to 7-hydroxy-coumarin-3-carboxylic acid, a highly fluorescent substance. The intensity of the fluorescence is directly proportional to the number of formed 7-hydroxy-coumarin-3-carboxylic acid molecules, which in turn corresponds to the absorbed radiation dose. This system exhibits nearly linear behavior with dose, stability post-irradiation, and reproducibility. It is also relatively energy independent for certain x-ray energies (Collins, Makrigiorgos, & Svensson, 1994).

Hydroxyl Radical Detection

Coumarin-3-carboxylic acid serves as a sensitive and accurate detector for hydroxyl radicals (.OH) in aqueous solutions. Hydroxyl radicals, generated either by gamma irradiation or chemically, lead to the hydroxylation of Coumarin-3-carboxylic acid, forming 7-hydroxycoumarin-3-carboxylic acid. This method allows for real-time measurement of the kinetics of .OH generation and has shown great potential for use in biological systems due to its quantitative, sensitive, and specific nature (Manevich, Held, & Biaglow, 1997).

Chemical Synthesis

This compound is central to the chemical synthesis of various coumarin derivatives. It has been used in the synthesis of coumarin-3-carboxylic acids under microwave irradiation and solvent-free conditions, yielding valuable pharmacologically active products. The substance's versatility is highlighted in its use for the synthesis of N-aryl-coumarin-3-carboxamides, showcasing advantages such as no organic solvent pollution, elevated reaction rates, high yield, and simplified work-up procedures (Fiorito, Genovese, Taddeo, & Epifano, 2015); (Wang Xi-cun, 2004).

Polymer Synthesis

This compound is also utilized in the synthesis of polymers. For instance, coumarin-containing polyamides derived from 6-{[3-(chloroformyl)phenyl]ethynyl}this compound were prepared and characterized, showing solubility in organic solvents and the formation of transparent and tough films on casting. This showcases the potential of this compound in developing materials with specific optical and thermal properties (Fomine, Fomina, Sánchez, Ortiz, & Ogawa, 1997).

Mechanism of Action

While the specific mechanism of action for Coumarin-3-carboxylic acid chloride is not explicitly mentioned in the search results, coumarin-based conjugates have been described as potential AChE, BuChE, MAO, and β-amyloid inhibitors .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for Coumarin-3-carboxylic acid chloride were not found in the search results, there is ongoing research into the synthesis and applications of coumarin derivatives .

Properties

IUPAC Name

2-oxochromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEOLEMGKYWBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468755
Record name Coumarin-3-carboxylic acid chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3757-06-0
Record name Coumarin-3-carboxylic acid chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Coumarin-3-carboxylic acid (2.1 g, 10 m mole) was suspended in dry dichloromethane (10 ml) and heated at reflux for 2 h with thionyl chloride (5 ml). After this time a small amount of insoluble material was filtered off and petroleum ether 60°-80° C. (35 ml) was added to the filtrate. The acid chloride was filtered, washed with ether and dried (1.63 g, 71%), mp 138°-41° C.; νmax (CHCl3) 1790, 1740, 1610, 1570 cm-1 ; δ (CDCl3) 7.30-8.10 (4H, m, phenyls), 8.95 (1H, s, coumarin 4-H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What are the common synthetic applications of Coumarin-3-carboxylic acid chloride?

A1: this compound serves as a key precursor in synthesizing various coumarin-3-carboxamide derivatives. This compound readily reacts with different amines, even under mild conditions, to yield the corresponding amides. This reaction has been successfully conducted using various methodologies, including traditional solution-based approaches [, ], as well as more environmentally friendly solvent-free methods involving room-temperature grinding [, ].

Q2: Are there any advantages to using solvent-free methods for synthesizing these derivatives?

A2: Yes, employing solvent-free techniques like room-temperature grinding offers several benefits over conventional solution-based methods [, ]. These advantages include:

    Q3: What are the potential applications of the synthesized coumarin-3-carboxamide derivatives?

    A3: Research suggests that coumarin-3-carboxamide derivatives exhibit promising biological activities, making them attractive targets for pharmaceutical development. For instance, several derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains [, ]. Furthermore, some derivatives have shown potential as antioxidant agents [], suggesting their possible use in combating oxidative stress-related conditions.

    Q4: Have any studies investigated the structure-activity relationship (SAR) of these derivatives?

    A4: While detailed SAR studies are ongoing, preliminary findings indicate that the substituents on the aryl amine moiety significantly influence the biological activity of coumarin-3-carboxamide derivatives [, ]. Further research is crucial to elucidate the specific structural features responsible for their observed activities, paving the way for the rational design of more potent and selective compounds.

    Q5: Has this compound been used in synthesizing polymers?

    A5: Yes, researchers have successfully synthesized coumarin-containing polyamides using this compound as a monomer []. These polymers exhibited interesting properties such as good solubility in common organic solvents, film-forming ability, and fluorescence. The incorporation of coumarin moieties into the polymer backbone introduces the possibility of further functionalization and potential applications in areas like fluorescent probes and sensors.

    Q6: Are there any known limitations or challenges associated with this compound?

    A6: One known limitation of coumarin-containing polyamides is their tendency to undergo chemical transformation in the presence of excess diamines, leading to the formation of polyazomethynes []. While this transformation could be exploited for specific applications, it might pose a challenge in situations where maintaining the integrity of the coumarin-amide structure is crucial. Further research is needed to understand and potentially control this transformation process.

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